(2E,5Z)-tetradecadienoyl-CoA

Description

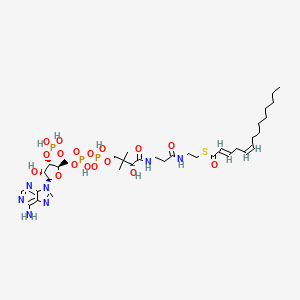

Structure

2D Structure

Properties

Molecular Formula |

C35H58N7O17P3S |

|---|---|

Molecular Weight |

973.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |

InChI |

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

JVEFYXPCQBMMAA-ZMLWRGBOSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to its Hypothesized Metabolism and Analysis

This technical guide provides an in-depth overview of (2E,5Z)-tetradecadienoyl-CoA, a specific isomer of a polyunsaturated fatty acyl-CoA. Due to the limited direct research on this precise molecule, this document extrapolates from established principles of fatty acid metabolism and data on analogous compounds to present a hypothesized metabolic pathway and the requisite experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in health and disease.

Introduction to this compound

This compound is a 14-carbon fatty acyl-Coenzyme A molecule with two double bonds: a trans (E) bond at the second carbon and a cis (Z) bond at the fifth carbon. Long-chain fatty acyl-CoAs are central to numerous cellular processes, including energy production via β-oxidation, biosynthesis of complex lipids, and protein acylation.[1] The specific stereochemistry of the double bonds in unsaturated fatty acyl-CoAs significantly influences their metabolic fate and biological activity.[1] While the metabolism of many polyunsaturated fatty acids (PUFAs) is well-documented, the pathways for specific, less common isomers like this compound are not fully elucidated.[2] Understanding the metabolism of this molecule is crucial as it may reveal novel biochemical pathways and potential therapeutic targets for metabolic diseases.[2][3]

The primary challenge in the metabolism of this compound lies in the position and configuration of its double bonds, which are not directly amenable to the standard enzymes of the β-oxidation spiral.[2]

Hypothesized Metabolic Pathway

The proposed metabolic pathway for this compound involves a series of auxiliary enzymes to reconfigure its double bonds into a form that can enter the conventional β-oxidation pathway. The key enzymatic steps are hypothesized to involve isomerization to convert the (2E,5Z) isomer into a substrate for the standard β-oxidation machinery.

The presence of a cis double bond at an odd-numbered carbon and a trans double bond at an even-numbered carbon suggests a pathway involving the following key enzymes: Δ³,Δ²-enoyl-CoA isomerase and potentially dienoyl-CoA isomerase. A proposed pathway, extrapolated from the metabolism of similar compounds, is detailed below.[4]

-

Initial Isomerization: The this compound is first acted upon by Δ³,Δ²-enoyl-CoA isomerase . This enzyme is proposed to convert the 2-trans and 5-cis double bonds into a conjugated 3,5-dienoyl-CoA intermediate.[4]

-

Second Isomerization: The resulting 3,5-dienoyl-CoA is then a substrate for dienoyl-CoA isomerase , which converts it into a 2-trans, 4-trans configuration.[4] This conjugated system is the key to proceeding with oxidation.

-

Reduction: The 2,4-dienoyl-CoA is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme reduces the Δ⁴ double bond to produce a trans-3-enoyl-CoA.[3][5]

-

Final Isomerization: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate for enoyl-CoA hydratase and can re-enter the β-oxidation spiral.[3]

This sequence of reactions ultimately transforms the problematic double bond configuration of this compound into a standard intermediate of the β-oxidation pathway, allowing for its complete degradation to acetyl-CoA.

Data Presentation: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14:0) | 0.3 | 1.2 |

| 2,4-Dienoyl-CoA Reductase (DECR) | 5-phenyl-2,4-pentadienoyl-CoA | Data not readily available | Data not readily available |

| Δ³,Δ²-Enoyl-CoA Isomerase (ECI) | Data not readily available | Data not readily available | Data not readily available |

Note: The data presented in this table is for structurally similar substrates and serves as an example of how experimental results would be structured.[5][6]

Experimental Protocols

To investigate the hypothesized metabolic pathway of this compound, a series of experiments are required. These include the synthesis of the substrate, purification of the relevant enzymes, and development of enzymatic assays.

Since this compound is not commercially available, it must be synthesized. A chemo-enzymatic approach is often employed.[1]

-

Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid: This can be achieved through multi-step organic synthesis, for example, using a Wittig reaction to create the double bonds with the desired stereochemistry.[7]

-

Enzymatic Ligation to Coenzyme A: The synthesized fatty acid is then activated to its coenzyme A thioester using a long-chain acyl-CoA synthetase.[7]

The key enzymes in the hypothesized pathway, namely Δ³,Δ²-enoyl-CoA isomerase, dienoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase, can be purified from biological sources (e.g., rat liver mitochondria) or expressed recombinantly in systems like E. coli.[2] Standard protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and affinity chromatography would be employed.[2]

The activity of the purified enzymes with the synthesized this compound can be determined using spectrophotometric or fluorometric assays.[2]

-

Δ³,Δ²-Enoyl-CoA Isomerase Assay: The conversion of the substrate can be monitored by high-performance liquid chromatography (HPLC) or by coupling the reaction to a subsequent enzyme in the pathway whose activity is easily measured.[2]

-

2,4-Dienoyl-CoA Reductase Assay: The activity of this enzyme is typically measured by following the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate at a specific wavelength.[2]

The identification and quantification of the substrate and its metabolites are critical for validating the hypothesized pathway. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[8]

-

Chromatographic Separation: A C18 reverse-phase column can be used to separate the different fatty acyl-CoA species based on their hydrophobicity.[2]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoA molecules. Multiple reaction monitoring (MRM) can be employed for sensitive and specific quantification of the target analytes.[8]

Conclusion

The study of this compound represents a nuanced area of lipid metabolism. The hypothetical pathway and experimental protocols outlined in this technical guide provide a solid foundation for researchers to begin to unravel the metabolic fate of this intriguing molecule. Further research in this area has the potential to uncover novel enzymatic functions and metabolic pathways, which could have significant implications for human health and disease.[2] The efficient metabolism of polyunsaturated fatty acids is crucial for cellular energy production, and deficiencies in the enzymes of these pathways can lead to severe inherited metabolic disorders.[3] As our understanding of the complexities of fatty acid metabolism grows, so too does the potential for developing targeted therapies for a range of metabolic and other diseases.[9]

References

(2E,5Z)-tetradecadienoyl-CoA structure and chemical properties

An In-Depth Technical Guide to (2E,5Z)-Tetradecadienoyl-CoA: Structure, Properties, and Metabolic Significance

Disclaimer: Specific experimental data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of polyunsaturated fatty acid metabolism, data from analogous isomers such as (2E,5E)-tetradecadienoyl-CoA, and hypothesized pathways. The experimental protocols detailed are established methods for the analysis of this class of molecules.

Introduction

Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are pivotal metabolic intermediates and signaling molecules central to numerous cellular processes, including energy production via β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of the double bonds in unsaturated fatty acyl-CoAs significantly influences their metabolic fate and biological activity.[1] this compound is an unsaturated fatty acyl-coenzyme A, a 14-carbon fatty acyl-CoA with two double bonds.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its structure, chemical properties, hypothesized metabolic pathways, and the experimental methodologies required for its study.

Chemical Structure and Properties

The structure of this compound consists of a 14-carbon fatty acyl chain with a trans (E) double bond at the C2 position and a cis (Z) double bond at the C5 position, linked to a coenzyme A molecule via a thioester bond.

Predicted Chemical and Mass Spectrometric Properties

While experimental data is scarce, key properties can be predicted based on its structure. High-resolution mass spectrometry is the primary technique for the identification and quantification of such molecules.[3]

| Property | Predicted Value | Source |

| Chemical Formula | C₃₅H₅₈N₇O₁₇P₃S | [3] |

| Monoisotopic Mass | 973.2827 u | [3] |

| Average Molecular Weight | 975.874 g/mol | [4] |

| Precursor Ion (m/z, [M+H]⁺) | ~974.29 | [5] |

| Key Fragment Ion (m/z) | Neutral loss of 507.1 Da (3'-phospho-ADP) | [3] |

| Water Solubility | 1.93 g/L (ALOGPS) | [6] |

| logP | -1.2 (ChemAxon) | [6] |

Biological Significance and Metabolic Pathways

This compound is presumed to be an intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs). The metabolism of PUFAs requires auxiliary enzymes to handle double bonds that are not in the standard trans-Δ2 configuration suitable for the core β-oxidation enzymes.[1][7]

Hypothesized Metabolic Pathway

The presence of a cis double bond at the 5-position prevents direct processing by the standard β-oxidation machinery after the initial steps. The metabolic challenge is to convert this structure into a recognizable substrate. The pathway likely involves the following key enzymatic steps.

-

Initial β-oxidation Cycles: A longer-chain PUFA undergoes initial cycles of β-oxidation to yield this compound.

-

Isomerization: The crucial step would be the action of an isomerase. A Δ³,Δ²-enoyl-CoA isomerase could potentially act on the molecule, although the cis-5 configuration presents a unique challenge compared to more common intermediates. It might first be acted upon to form a conjugated system.

-

Reduction: If a conjugated 2,4-dienoyl-CoA intermediate is formed, it would be reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR).[8]

-

Final Isomerization: The resulting trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate that can re-enter the β-oxidation spiral.[8]

This multi-step process, requiring specialized auxiliary enzymes, ensures the complete oxidation of the fatty acyl chain to yield acetyl-CoA for energy production.[8]

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

The study of this compound requires specialized protocols for its synthesis, extraction, and analysis.

Synthesis of this compound

Objective: To synthesize this compound for use as an analytical standard and for functional studies.

Methodology:

-

Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid:

-

Enzymatic Ligation to Coenzyme A:

-

Materials: (2E,5Z)-tetradecadienoic acid, Coenzyme A trilithium salt, ATP, magnesium chloride, a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver), and potassium phosphate (B84403) buffer (pH 7.5).[10]

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.[10]

-

Add the synthesized (2E,5Z)-tetradecadienoic acid, dissolved in a minimal amount of an organic solvent like DMSO.[10]

-

Initiate the reaction by adding the long-chain acyl-CoA synthetase.[10]

-

Incubate the mixture at 37°C for 1-2 hours.[10]

-

Monitor product formation and purify the resulting this compound using solid-phase extraction (SPE) or reversed-phase HPLC.[10]

-

-

Caption: Workflow for the chemo-enzymatic synthesis of the target molecule.

Extraction from Biological Tissues and Quantification by LC-MS/MS

The analysis of acyl-CoAs from tissues is challenging due to their low abundance. A robust method combining solvent extraction, solid-phase extraction, and LC-MS/MS analysis is required.[11]

Objective: To extract and quantify this compound from biological samples.

Methodology:

-

Homogenization:

-

Solvent Extraction:

-

Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[1][8]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE column with methanol (B129727), followed by water.[8]

-

Load the supernatant from the centrifugation step onto the column.[8]

-

Wash the column to remove unbound contaminants (e.g., with 50% methanol in water).[8]

-

Elute the acyl-CoAs using an appropriate elution buffer (e.g., methanol with 25 mM ammonium (B1175870) hydroxide (B78521) or 2-propanol).[1][8]

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[3][7]

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[7]

-

Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water.[7]

-

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).[7]

-

Quantification: Generate a standard curve using the synthesized this compound standard. Quantify the amount in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.[7]

-

Caption: Experimental workflow for analyzing this compound.

Data Presentation

All quantitative data should be presented in a clear, structured format. The following tables are examples for presenting kinetic and quantitative results.

Hypothetical Enzyme Kinetic Parameters

The data below is purely hypothetical and serves as an example of how experimental results for enzymes involved in the metabolism of this compound would be structured.[9]

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| Δ³,Δ²-Enoyl-CoA Isomerase | This compound | 12.5 ± 1.8 | 8.2 ± 0.9 |

| 2,4-Dienoyl-CoA Reductase | 2,4-Tetradecadienoyl-CoA | 25.0 ± 3.5 | 2.1 ± 0.3 |

Example Quantitative Analysis Data

This table illustrates how to present quantification results from an LC-MS/MS experiment.[12]

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (nmol/g tissue) |

| Control 1 | 85,430 | 1,520,100 | 0.056 | 1.25 |

| Control 2 | 92,110 | 1,498,500 | 0.061 | 1.36 |

| Treated 1 | 210,500 | 1,550,800 | 0.136 | 3.02 |

| Treated 2 | 225,300 | 1,515,300 | 0.149 | 3.31 |

Conclusion and Future Directions

This compound represents a specific, yet understudied, intermediate in the complex network of fatty acid metabolism. While its precise roles and metabolic pathways are not fully elucidated, established principles of lipid biochemistry provide a strong framework for its investigation. The chemo-enzymatic synthesis and advanced LC-MS/MS analytical techniques detailed in this guide provide the necessary tools for researchers to produce and accurately quantify this molecule in biological systems.

Future research should focus on validating the hypothesized metabolic pathway, identifying the specific isomerases involved, and exploring the potential role of this and other rare fatty acyl-CoA isomers in cellular signaling and the pathology of metabolic diseases. Such studies are critical for advancing our understanding of lipid metabolism and may reveal novel targets for therapeutic intervention.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound ((2E,5Z)-Tetradecadienoyl-coenzyme A) | 辅酶A衍生物 | MCE [medchemexpress.cn]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for (2E)-Tetradecenoyl-CoA (HMDB0003946) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. Showing Compound (2E)-Tetradecenoyl-CoA (FDB023265) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Putative Biosynthesis of (2E,5Z)-tetradecadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthesis of (2E,5Z)-tetradecadienoyl-CoA is not extensively detailed in publicly available scientific literature. This guide, therefore, presents a putative pathway based on established principles of fatty acid metabolism, drawing parallels from the synthesis and metabolism of the closely related (2E,5E)-tetradecadienoyl-CoA isomer.

Introduction

This compound is a polyunsaturated fatty acyl-CoA molecule. While its precise biological roles are still under investigation, its unique stereochemistry suggests potential involvement in specialized metabolic pathways and as a precursor to bioactive lipids. Understanding its biosynthesis is crucial for elucidating its physiological functions and for the development of novel therapeutics. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound, provides relevant (though often analogous) quantitative data, and details key experimental protocols.

Proposed Biosynthesis Pathway

The synthesis of this compound is hypothesized to occur in three principal stages, starting from basic metabolic precursors:

-

De Novo Synthesis of the Saturated C14 Acyl Backbone: The process begins with the creation of a 14-carbon saturated fatty acid backbone (tetradecanoic acid or myristic acid) by the Fatty Acid Synthase (FAS) complex.

-

Introduction of the 5Z Double Bond: A specific fatty acid desaturase introduces a cis double bond at the Δ5 position of the saturated precursor.

-

Formation of the 2E Double Bond and Thioesterification to CoA: The final trans double bond is introduced at the Δ2 position, and the fatty acid is activated to its CoA thioester.

A detailed schematic of this proposed pathway is presented below.

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Their Roles

-

Fatty Acid Synthase (FAS): This multi-enzyme complex catalyzes the synthesis of the saturated 14-carbon fatty acid backbone, tetradecanoyl-ACP, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reductant.[1]

-

Δ5-Desaturase: These enzymes are typically membrane-bound oxidoreductases that introduce a cis (Z) double bond into the fatty acyl chain.[1] For this pathway, a Δ5-desaturase would act on tetradecanoyl-ACP or tetradecanoyl-CoA to produce (5Z)-tetradecenoyl-ACP/CoA.[1] This reaction requires oxygen, NADH, and cytochrome b5 as cofactors.[1]

-

Acyl-CoA Dehydrogenase (ACAD): An acyl-CoA dehydrogenase is proposed to introduce the trans double bond at the Δ2 position, converting (5Z)-tetradecenoyl-CoA to this compound.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters for Enzymes in Dienoyl-CoA Metabolism [2] (Note: This data is for the (2E,5E) isomer and is illustrative.)

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Acyl-CoA Dehydrogenase | (2E,5E)-Tetradecadienoyl-CoA | 15.2 ± 2.1 | 5.8 ± 0.7 |

| Enoyl-CoA Isomerase | (3E,5E)-Tetradecadienoyl-CoA | 8.5 ± 1.2 | 12.3 ± 1.5 |

| 2,4-Dienoyl-CoA Reductase | (2E,5E)-Tetradecadienoyl-CoA | 25.0 ± 3.5 | 2.1 ± 0.3 |

Table 2: General Optimized Reaction Conditions for Enzymatic Acyl-CoA Synthesis [4]

| Parameter | Optimized Range | Rationale |

| pH | 7.0 - 8.0 | Optimal for most acyl-CoA synthetases. |

| (2E,5Z)-Tetradecadienoic Acid | 50-500 µM | Substrate concentration. |

| Coenzyme A (CoA) | 0.1-1.0 mM | Should be in molar excess to the fatty acid. |

| ATP | 1-10 mM | Should be in molar excess to the fatty acid. |

| MgCl₂ | 2-15 mM | Crucial for ATP-dependent enzyme activity. |

| Acyl-CoA Synthetase | 0.1-5 µM | Optimal concentration depends on enzyme activity. |

| Temperature | 25-37 °C | Higher temperatures can lead to enzyme denaturation. |

| Incubation Time | 30 min - 4 hours | Monitor reaction progress to determine the optimum time. |

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound[4]

Objective: To synthesize this compound from (2E,5Z)-tetradecadienoic acid using a long-chain acyl-CoA synthetase (LACS).

Materials:

-

(2E,5Z)-tetradecadienoic acid

-

Long-chain acyl-CoA synthetase (LACS)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

HPLC or LC-MS/MS for analysis

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ATP, CoA, and MgCl₂ at the desired concentrations (refer to Table 2).

-

Add the substrate, (2E,5Z)-tetradecadienoic acid.

-

Initiate the reaction by adding the LACS enzyme.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS to quantify the formation of this compound.

Acyl-CoA Dehydrogenase Assay[2]

This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the activity of acyl-CoA dehydrogenase.

Materials:

-

Spectrophotometer

-

Potassium phosphate buffer (pH 7.2)

-

Ferricenium hexafluorophosphate (B91526) (or other suitable electron acceptor)

-

This compound (substrate)

-

Purified acyl-CoA dehydrogenase or cell/tissue homogenate

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the electron acceptor.

-

Add the enzyme solution.

-

Incubate for 2 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the substrate, this compound.

-

Monitor the increase in absorbance at the appropriate wavelength for the chosen electron acceptor over time.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS[3]

This method allows for the sensitive and specific quantification of this compound.

Caption: Workflow for quantitative analysis of acyl-CoAs by LC-MS/MS.[3]

Procedure:

-

Sample Preparation: Homogenize the biological sample and extract the acyl-CoAs using a suitable method like solid-phase extraction.[5] Add a known amount of an internal standard.

-

LC Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column to separate the different fatty acyl-CoA species.

-

MS/MS Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Employ multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.[1][3]

-

Quantification: Generate a standard curve using known concentrations of a commercially available C14:2-CoA standard.[3] Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.[3]

Conclusion

The study of this compound represents an emerging area in lipid metabolism research. The putative biosynthetic pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the synthesis, metabolism, and biological functions of this intriguing molecule. Further research is necessary to validate this proposed pathway and to fully elucidate the roles of this compound in health and disease.

References

function of (2E,5Z)-tetradecadienoyl-CoA in fatty acid metabolism

An In-Depth Technical Guide on the Function of (2E,5Z)-Tetradecadienoyl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly those with double bonds at odd-numbered carbon positions. Its unique stereochemistry necessitates a specialized enzymatic cascade for its complete degradation, making it a key molecule in cellular energy homeostasis. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic kinetics, and potential signaling roles of this compound. Detailed experimental protocols for its analysis and the characterization of related enzymatic activities are also presented to facilitate further research in metabolic diseases and drug development.

Introduction: The Significance of this compound

Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are central to numerous cellular functions, including energy production through β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of unsaturated fatty acyl-CoAs, such as the (2E,5Z) configuration, can significantly influence their metabolic fate and biological activity.[1] this compound emerges as a key, albeit transient, intermediate during the breakdown of certain 14-carbon polyunsaturated fatty acids.[2][3] The degradation of these fatty acids poses a unique challenge to the standard β-oxidation machinery due to the position and configuration of the double bonds.[4] Consequently, a series of auxiliary enzymes are required to process this compound, ensuring the complete oxidation of the fatty acyl chain for energy production.[2][3] Dysregulation of this metabolic pathway has been implicated in various metabolic disorders, highlighting the importance of understanding the function of this specific acyl-CoA.[2]

Metabolic Pathways of this compound

The metabolic journey of this compound involves both its formation (biosynthesis) from fatty acid precursors and its breakdown (degradation) to yield acetyl-CoA.

Degradation Pathway of this compound via Beta-Oxidation

The degradation of this compound is essential for harnessing the energy stored in certain polyunsaturated fatty acids. This process occurs within the mitochondria and requires the coordinated action of several auxiliary enzymes to convert it into a substrate compatible with the conventional β-oxidation spiral.[2][3] The enzymatic steps are as follows:

-

Isomerization to a 3,5-Dienoyl-CoA Intermediate: The initial (2E,5Z)-dienoyl-CoA is not a substrate for the standard enoyl-CoA hydratase. Instead, Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the Δ⁵ double bond, converting the 2,5-dienoyl-CoA into a 3,5-dienoyl-CoA intermediate.[3][5]

-

Conversion to a Conjugated System: The resulting 3,5-dienoyl-CoA is then acted upon by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , which converts it into a conjugated 2,4-dienoyl-CoA.[3][6] This conjugated system is the key to proceeding with oxidation.

-

Reduction of the Dienoyl-CoA: The 2,4-dienoyl-CoA is subsequently reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme reduces the Δ⁴ double bond to produce a trans-3-enoyl-CoA.[3]

-

Final Isomerization and Re-entry into Beta-Oxidation: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA. This final product is a standard substrate for enoyl-CoA hydratase and can re-enter the β-oxidation spiral to be further degraded into acetyl-CoA units.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Landscape of (2E,5Z)-Tetradecadienoyl-CoA Metabolism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymes that interact with (2E,5Z)-tetradecadienoyl-CoA, a key intermediate in the mitochondrial and peroxisomal beta-oxidation of polyunsaturated fatty acids (PUFAs).[1] This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in various physiological and pathological processes. A comprehensive understanding of this pathway is crucial for developing novel therapeutics targeting metabolic diseases.[2]

This compound is a critical, albeit transient, intermediate in the catabolism of linoleic acid.[3] Its metabolism is essential for energy homeostasis and involves a series of specialized enzymes to handle its non-standard double bond configuration.[1][4] Dysregulation of PUFA oxidation has been implicated in numerous metabolic disorders, making the study of enzymes that process substrates like this compound a key area of research.[1][4]

Core Enzymes in the Metabolism of this compound

The metabolism of this compound requires a concerted effort of several key enzymes to navigate its unique double bond structure. The primary enzymes involved are Acyl-CoA Dehydrogenase (ACAD), 2,4-Dienoyl-CoA Reductase (DECR), and Δ³,Δ²-Enoyl-CoA Isomerase (ECI).[2]

The Metabolic Pathway

The degradation of a 14-carbon di-unsaturated fatty acid leads to the formation of this compound after initial rounds of beta-oxidation.[1] The subsequent metabolic cascade is as follows:

-

Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase : The initial (2E,5Z)-dienoyl-CoA is not a suitable substrate for the standard beta-oxidation pathway enzyme, enoyl-CoA hydratase. It is first acted upon by Δ³,Δ²-enoyl-CoA isomerase, which catalyzes the isomerization of the Δ⁵ double bond to form a 3,5-dienoyl-CoA intermediate.[1]

-

Conversion to a Conjugated System : The resulting 3,5-dienoyl-CoA is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into a conjugated 2,4-dienoyl-CoA.[1]

-

Reduction by 2,4-Dienoyl-CoA Reductase : The 2,4-dienoyl-CoA is subsequently reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR). This enzyme reduces the Δ⁴ double bond, producing a trans-3-enoyl-CoA.[1]

-

Final Isomerization : The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the beta-oxidation spiral.[1]

This specialized pathway ensures the complete oxidation of the fatty acyl chain into acetyl-CoA units for energy production.[1]

Quantitative Data on Enzyme Interactions

While specific kinetic data for this compound is limited in the current literature, the following tables summarize the kinetic parameters of the key enzymes with structurally similar substrates.[2][5] This comparative data provides a basis for estimating the potential activity of these enzymes with this compound.[5]

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases (ACADs)

| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (U/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Source(s) |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | |||||

| Human LCAD | Myristoyl-CoA (C14:0) | 2.5 | 4.5 | 1.8 x 10⁶ | [5] |

| Human LCAD | Palmitoyl-CoA (C16:0) | 1.8 | 5.2 | 2.9 x 10⁶ | [5] |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | |||||

| Human VLCAD | Myristoyl-CoA (C14:0) | 0.3 | 1.2 | 4.0 x 10⁶ | [5] |

| Human VLCAD | Palmitoyl-CoA (C16:0) | 0.2 | 1.5 | 7.5 x 10⁶ | [5] |

| Rat VLCAD | 5-cis-Tetradecenoyl-CoA (C14:1) | Data not available | Data not available | 4% of the efficiency with tetradecanoyl-CoA | [5] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | |||||

| Human MCAD | Myristoyl-CoA (C14:0) | >100 | Low | Low | [5] |

Table 2: Kinetic Parameters of Dienoyl-CoA Metabolizing Enzymes

| Enzyme | Substrate | K_m (µM) | Source(s) |

| Δ³,Δ²-Enoyl-CoA Isomerase | |||

| Rat Liver | 3-cis-Octenoyl-CoA | 150 | [1] |

| Rat Liver | 2,5-Octadienoyl-CoA | Data not available | [1] |

| 2,4-Dienoyl-CoA Reductase | |||

| Human Peroxisomal | trans-2,trans-4-Decadienoyl-CoA | 5.5 | [1] |

| Human Peroxisomal | trans-2,trans-4-Hexadienoyl-CoA | 7.2 | [1] |

| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 4.0 | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for common assays used to determine the kinetics of enzymes involved in this compound metabolism.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)

This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[5]

-

Principle : The assay measures the decrease in ETF fluorescence upon its reduction by an ACAD that has been reduced by its acyl-CoA substrate. The reaction is monitored anaerobically to prevent the reoxidation of reduced ETF by molecular oxygen.[5]

-

Reagents :

-

Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.[5]

-

Recombinant or purified ETF (porcine or human).[5]

-

Acyl-CoA substrates (including this compound).[5]

-

Enzyme source (purified ACAD or mitochondrial extract).[5]

-

Deoxygenation system: Glucose, glucose oxidase, and catalase.[5]

-

-

Procedure :

-

Prepare a reaction mixture in a sealed, anaerobic cuvette containing the assay buffer, ETF, and the deoxygenation system.[5]

-

Initiate the reaction by adding the enzyme source to the cuvette.[5]

-

Start data acquisition by adding the acyl-CoA substrate.[5]

-

Monitor the decrease in ETF fluorescence over time.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

-

Perform the assay at various substrate concentrations to determine kinetic parameters.

-

2,4-Dienoyl-CoA Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.[3]

-

Principle : The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6]

-

Reagents :

-

Procedure :

-

Set up a reaction mixture in a cuvette containing the assay buffer and NADPH.[4]

-

Equilibrate to the desired temperature (e.g., 25°C or 37°C).[4]

-

Initiate the reaction by adding the enzyme source.[4]

-

Add the dienoyl-CoA substrate to start the reaction.[6]

-

Monitor the decrease in absorbance at 340 nm over time.[4]

-

Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[4]

-

Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay

This assay follows the conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA by monitoring the increase in absorbance at 263 nm.[3]

-

Principle : The assay measures the increase in absorbance at 263 nm, which is characteristic of the newly formed double bond in conjugation with the thioester group.[3]

-

Reagents :

-

Procedure :

-

Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer and the enzyme preparation.[3]

-

Incubate for 2 minutes at 25°C.[3]

-

Initiate the reaction by adding the cis-3-hexenoyl-CoA solution.[3]

-

Monitor the increase in absorbance at 263 nm for 5 minutes.[3]

-

Calculate the enzyme activity using the appropriate molar extinction coefficient for the Δ²-enoyl-CoA product.[3]

-

Potential Implications for Drug Development

The enzymes involved in the degradation of this compound, particularly 2,4-dienoyl-CoA reductase, could be targets for therapeutic intervention in metabolic disorders where fatty acid oxidation is dysregulated.[3] Furthermore, as altered fatty acid metabolism is a hallmark of many cancers, targeting the enzymes of PUFA oxidation may represent a novel anti-cancer strategy.[3] Metabolites of PUFA oxidation are also known to be involved in various signaling pathways, including the modulation of transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3]

References

The Cellular Nexus: An In-depth Technical Guide to the Roles of Unsaturated Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates that extend their influence far beyond simple bioenergetics. As the activated forms of unsaturated fatty acids, they are central players in a complex network of cellular processes, including signal transduction, gene regulation, protein modification, and the maintenance of membrane homeostasis. This technical guide provides a comprehensive exploration of the multifaceted roles of unsaturated fatty acyl-CoAs, offering detailed insights into their metabolic fates, their function as signaling molecules, and their impact on cellular architecture. We present a compilation of quantitative data, detailed experimental methodologies for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology, facilitating a deeper understanding of the profound influence of these molecules on cellular function and their potential as therapeutic targets.

Core Cellular Functions of Unsaturated Fatty Acyl-CoAs

Unsaturated fatty acyl-CoAs are integral to a multitude of cellular functions, acting as substrates for metabolic pathways, as signaling molecules, and as modifiers of protein function and membrane structure.

Metabolic Intermediates

The primary and most well-understood role of unsaturated fatty acyl-CoAs is as central intermediates in lipid metabolism. Long-chain fatty acids are activated to their acyl-CoA thioesters by acyl-CoA synthetases (ACSLs), a critical step for their subsequent metabolic processing.[1]

-

β-Oxidation: For energy production, unsaturated fatty acyl-CoAs are transported into the mitochondria via the carnitine shuttle system, where they undergo β-oxidation to yield acetyl-CoA, NADH, and FADH2.[2] The oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds.[2]

-

Synthesis of Complex Lipids: Unsaturated fatty acyl-CoAs are essential building blocks for the synthesis of various complex lipids, including phospholipids, triglycerides (TAGs), and cholesterol esters. These lipids are crucial for membrane structure, energy storage, and signaling.[1]

-

Precursors for Signaling Molecules: Polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, are precursors for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), a class of potent signaling molecules involved in inflammation, immunity, and neurotransmission.[3]

Signaling Molecules and Regulators of Gene Expression

Unsaturated fatty acyl-CoAs and their derivatives are potent signaling molecules that can directly and indirectly influence cellular processes.

-

Allosteric Regulation of Enzymes: They can allosterically modulate the activity of key metabolic enzymes, thereby regulating metabolic flux. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1]

-

Regulation of Gene Expression: Unsaturated fatty acids and their acyl-CoA derivatives are ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] Activation of PPARs by unsaturated fatty acyl-CoAs leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.[4][5] They also play a role in regulating the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.[6][7][8][9] Polyunsaturated fatty acids have been shown to suppress the proteolytic processing of SREBP-1c, leading to a decrease in the transcription of lipogenic genes.[8][9]

Protein Acylation

The covalent attachment of unsaturated fatty acids to proteins, a process known as protein acylation, is a critical post-translational modification that regulates protein function.

-

N-Myristoylation: Myristate (a saturated fatty acid) is the canonical substrate for N-myristoyltransferase, but other fatty acids, including unsaturated ones, can be incorporated. This modification typically occurs at an N-terminal glycine (B1666218) residue and is important for membrane targeting and signal transduction.[10]

-

S-Acylation (Palmitoylation): This reversible modification involves the attachment of a fatty acid, often palmitate, to a cysteine residue via a thioester linkage. However, a variety of fatty acids, including the unsaturated oleate, can also be attached.[6][8][11][12][13][14] S-acylation regulates protein trafficking, stability, and interaction with other proteins.[8][11][13][14] The specific fatty acid attached can influence the protein's localization and function; for example, modification with unsaturated fatty acids can alter a protein's partitioning into lipid rafts.[11]

Membrane Fluidity and Structure

The fatty acyl composition of membrane phospholipids, which is derived from the cellular pool of fatty acyl-CoAs, is a primary determinant of membrane fluidity.[15][16] The "kinks" introduced by the double bonds in unsaturated fatty acids prevent tight packing of the phospholipid acyl chains, thereby increasing membrane fluidity.[13][15] Maintaining optimal membrane fluidity is essential for the function of membrane-embedded proteins, such as receptors and transporters, and for processes like endocytosis and cell signaling.[15][16]

Quantitative Data

The following tables summarize available quantitative data related to the cellular roles of unsaturated fatty acyl-CoAs. It is important to note that these values can vary significantly depending on the cell type, physiological conditions, and analytical methods used.

Table 1: Cellular Concentrations of Unsaturated Fatty Acyl-CoAs

| Acyl-CoA Species | Cell/Tissue Type | Concentration (µM) | Reference(s) |

| Oleoyl-ACP | Pea Chloroplasts | 0.4 - 1.6 | [17] |

| Oleoyl-ACP | Amaranthus Chloroplasts | 0.6 - 1.4 | [17] |

| Oleoyl-CoA | - | Critical Micelle Concentration: ~32 | [1] |

| Palmitoleoyl-CoA | - | - | [18] |

Data on the absolute concentrations of specific unsaturated fatty acyl-CoAs in mammalian cells are sparse in the provided search results. The data presented for acyl-ACPs in chloroplasts provides an example of their cellular levels in a specific context.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/Source | Reference(s) |

| Stearoyl-CoA Desaturase-1 (SCD1) | Palmitoyl-CoA | - | High Activity | Mouse Harderian Gland | [19] |

| Stearoyl-CoA Desaturase-1 (SCD1) | Stearoyl-CoA | - | Low Activity | Mouse Harderian Gland | [19] |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Carnitine | 75.6 - 102.9 | - | Human (expressed in yeast) | [2][15] |

| Acyl-CoA Thioesterase (from FASN) | Palmitoyl-CoA | 0.5 - 2.5 | - | Rat Mammary Gland | [20] |

Table 3: Protein S-Acylation Stoichiometry

| Fatty Acid | Tissue/Cell Type | Percentage of Total S-Acylated Fatty Acids | Reference(s) |

| Oleate (18:1) | Human Platelets | 4% | [12][13] |

| Palmitate (16:0) | Human Platelets | 74% | [12][13] |

| Stearate (18:0) | Human Platelets | 22% | [12][13] |

This data indicates that while unsaturated fatty acids are incorporated into proteins via S-acylation, saturated fatty acids are often more abundant.

Experimental Protocols

Quantification of Unsaturated Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Acetonitrile (ACN)

-

2-Propanol

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)

-

Methanol

-

Ammonium (B1175870) Hydroxide

-

Formic Acid

-

LC-MS/MS system with a C8 or C18 reversed-phase column

Procedure:

-

Sample Homogenization and Extraction:

-

Homogenize the tissue or cell pellet in a mixture of ACN and 2-propanol (e.g., 3:1 v/v).[21]

-

Vortex and sonicate the homogenate to ensure complete cell lysis and extraction.[21]

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[21]

-

Collect the supernatant. Re-extract the pellet with the same solvent mixture and pool the supernatants.[21]

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[21]

-

-

Solid Phase Extraction (SPE) for Acyl-CoA Purification:

-

Condition the SPE cartridge with methanol, followed by equilibration with water.[21]

-

Reconstitute the dried extract in a small volume of a weak solvent and load it onto the SPE cartridge.[21]

-

Wash the cartridge with water to remove salts, followed by a wash with a weak basic solution (e.g., 5% ammonium hydroxide) to remove neutral and basic impurities.[21]

-

Elute the acyl-CoAs with an acidic methanolic solution (e.g., 2% formic acid in methanol).[21]

-

Evaporate the eluate to dryness.[21]

-

-

LC-MS/MS Analysis:

-

Reconstitute the purified acyl-CoA sample in the initial mobile phase for LC-MS/MS analysis.[21]

-

Separate the acyl-CoAs using a reversed-phase column with a suitable gradient of solvents (e.g., water/methanol with an ion-pairing agent like tributylamine (B1682462) and acetic acid, or ammonium formate (B1220265) and acetonitrile).[22][23]

-

Detect the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[21][22]

-

Quantify the individual unsaturated fatty acyl-CoA species by comparing their peak areas to those of known standards.

-

In Vitro Protein Fatty Acylation Assay

This protocol describes a method to directly monitor the fatty acylation of a peptide substrate by an acyltransferase in vitro.[17][24]

Materials:

-

Biotinylated peptide substrate containing the acylation site.

-

Microsomal membranes from cells expressing the acyltransferase of interest (e.g., Porcupine for Wnt acylation).

-

Unsaturated fatty acyl-CoA substrate (e.g., palmitoleoyl-CoA).

-

Reaction buffer.

-

Streptavidin-coated plates or beads.

-

Detection system (e.g., scintillation counting if using a radiolabeled fatty acyl-CoA, or antibody-based detection).

Procedure:

-

Reaction Setup:

-

Combine the biotinylated peptide substrate, microsomal membranes containing the acyltransferase, and the unsaturated fatty acyl-CoA in the reaction buffer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Capture of Acylated Peptide:

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Transfer the reaction mixture to a streptavidin-coated plate or incubate with streptavidin beads to capture the biotinylated peptide (both acylated and unacylated).

-

Wash the plate or beads to remove unbound components.

-

-

Detection and Quantification:

-

If a radiolabeled fatty acyl-CoA was used, quantify the amount of acylated peptide by scintillation counting.

-

Alternatively, use an antibody that specifically recognizes the acylated peptide for detection via ELISA or Western blotting.

-

The amount of acylated product can be quantified by comparing the signal to a standard curve.

-

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

This protocol outlines a method to assess changes in cell membrane fluidity using the fluorescent probe Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of membrane lipids.[4][11][21][25][26]

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., in DMSO or ethanol).

-

Cell suspension or liposomes.

-

Buffer (e.g., PBS or Tris-HCl).

-

Fluorometer or plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490-500 nm.

Procedure:

-

Labeling of Membranes with Laurdan:

-

Incubate the cell suspension or liposomes with a final concentration of Laurdan (e.g., 5-10 µM) for a sufficient time (e.g., 30-60 minutes) at a controlled temperature to allow the probe to incorporate into the membranes. Protect the sample from light during incubation.

-

-

Fluorescence Measurement:

-

Transfer the labeled sample to a cuvette or a microplate.

-

Excite the sample at ~350 nm.

-

Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of Laurdan in a more ordered, gel-phase environment) and ~490-500 nm (characteristic of Laurdan in a more disordered, liquid-crystalline phase environment).[11][26]

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at the respective emission wavelengths.[26]

-

A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).[26]

-

Visualization of Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and logical relationships involving unsaturated fatty acyl-CoAs.

PPARα Signaling Pathway

// Nodes UFACoA [label="Unsaturated\nFatty Acyl-CoAs", fillcolor="#FBBC05"]; PPARa [label="PPARα", fillcolor="#4285F4"]; RXR [label="RXR", fillcolor="#4285F4"]; PPARa_RXR [label="PPARα-RXR\nHeterodimer", shape=oval, fillcolor="#F1F3F4"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853"]; TargetGenes [label="Target Genes\n(e.g., CPT1, ACO)", fillcolor="#EA4335"]; MetabolicEffects [label="Increased Fatty Acid\nOxidation", shape=note, fillcolor="#F1F3F4"];

// Edges UFACoA -> PPARa [label="binds & activates"]; PPARa -> PPARa_RXR [label="heterodimerizes with"]; RXR -> PPARa_RXR; PPARa_RXR -> PPRE [label="binds to"]; PPRE -> TargetGenes [label="activates transcription"]; TargetGenes -> MetabolicEffects [label="leads to"]; } dot

Caption: PPARα signaling pathway activated by unsaturated fatty acyl-CoAs.

SREBP-1c Signaling Pathway

// Nodes PUFA [label="Polyunsaturated\nFatty Acids", fillcolor="#FBBC05"]; SREBP_SCAP_ER [label="SREBP-1c-SCAP\nComplex (ER)", shape=oval, fillcolor="#F1F3F4"]; Golgi [label="Golgi Apparatus", shape=folder, fillcolor="#4285F4"]; nSREBP1c [label="nSREBP-1c\n(active)", fillcolor="#34A853"]; SRE [label="SRE", shape=cds, fillcolor="#EA4335"]; LipogenicGenes [label="Lipogenic Genes\n(e.g., FASN, SCD1)", fillcolor="#EA4335"]; Lipogenesis [label="Decreased\nLipogenesis", shape=note, fillcolor="#F1F3F4"];

// Edges PUFA -> SREBP_SCAP_ER [label="inhibits transport to Golgi", style=dashed, arrowhead=tee]; SREBP_SCAP_ER -> Golgi [label="transport"]; Golgi -> nSREBP1c [label="proteolytic cleavage"]; nSREBP1c -> SRE [label="binds to"]; SRE -> LipogenicGenes [label="activates transcription"]; LipogenicGenes -> Lipogenesis [label="leads to (when active)"]; } dot

Caption: Inhibition of SREBP-1c processing by polyunsaturated fatty acids.

Experimental Workflow for LC-MS/MS Analysis of Acyl-CoAs

// Nodes Sample [label="Biological Sample\n(Tissue/Cells)", fillcolor="#4285F4"]; Extraction [label="Homogenization &\nSolvent Extraction", fillcolor="#FBBC05"]; Purification [label="Solid Phase\nExtraction (SPE)", fillcolor="#FBBC05"]; Analysis [label="LC-MS/MS", fillcolor="#34A853"]; Data [label="Quantification\n& Data Analysis", fillcolor="#EA4335"];

// Edges Sample -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> Data; } dot

Caption: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Logical Relationship of Unsaturated Fatty Acyl-CoA Fates

// Nodes UFACoA [label="Unsaturated\nFatty Acyl-CoA", fillcolor="#FBBC05", shape=ellipse]; BetaOx [label="β-Oxidation", fillcolor="#4285F4"]; Energy [label="Energy (ATP)", fillcolor="#F1F3F4", shape=note]; ComplexLipids [label="Complex Lipid\nSynthesis", fillcolor="#4285F4"]; Membranes [label="Membrane\nStructure &\nFluidity", fillcolor="#F1F3F4", shape=note]; ProteinAcyl [label="Protein Acylation", fillcolor="#4285F4"]; ProteinFunc [label="Regulation of\nProtein Function", fillcolor="#F1F3F4", shape=note]; Signaling [label="Gene Regulation &\nSignaling", fillcolor="#4285F4"]; CellResponse [label="Cellular Response", fillcolor="#F1F3F4", shape=note];

// Edges UFACoA -> BetaOx; BetaOx -> Energy; UFACoA -> ComplexLipids; ComplexLipids -> Membranes; UFACoA -> ProteinAcyl; ProteinAcyl -> ProteinFunc; UFACoA -> Signaling; Signaling -> CellResponse; } dot

Caption: Interconnected metabolic and signaling fates of unsaturated fatty acyl-CoAs.

Conclusion

Unsaturated fatty acyl-CoAs are far more than mere metabolic fuels; they are critical regulators of a vast array of cellular functions. Their roles in modulating gene expression, directly influencing protein function through acylation, and maintaining the physical properties of cellular membranes underscore their importance in cellular homeostasis. The intricate interplay between their metabolic and signaling functions highlights a sophisticated system of cellular regulation. A thorough understanding of the cellular biology of unsaturated fatty acyl-CoAs is essential for elucidating the mechanisms of various metabolic and inflammatory diseases and for the development of novel therapeutic strategies that target these crucial pathways. Further research, particularly in quantifying the dynamics of specific unsaturated fatty acyl-CoA pools and their downstream effects, will undoubtedly continue to reveal new layers of complexity in the cellular roles of these vital molecules.

References

- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Concentrations of long-chain acyl-acyl carrier proteins during fatty acid synthesis by chloroplasts isolated from pea (Pisum sativum), safflower (Carthamus tinctoris), and amaranthus (Amaranthus lividus) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dietary Conjugated Linoleic Acid and Hepatic Steatosis: Species-Specific Effects on Liver and Adipose Lipid Metabolism and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hepatic Fatty Acid Balance and Hepatic Fat Content in Humans With Severe Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acyl-CoA thioesterases - auxiliary enzymes in peroxisomal lipid metabolism | Semantic Scholar [semanticscholar.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

Unraveling the Enigma of (2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide for Researchers

An In-depth Exploration of a Putative Metabolic Intermediate

This technical guide offers a comprehensive overview of the current understanding and prospective research avenues for (2E,5Z)-tetradecadienoyl-CoA. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available knowledge on related fatty acyl-CoA molecules to provide a foundational framework for investigating this specific, yet largely uncharacterized, isomer. Due to the limited direct literature on this compound, this guide extrapolates from established principles of polyunsaturated fatty acid (PUFA) metabolism, presenting hypothesized pathways, relevant enzymatic data from analogous substrates, and detailed experimental protocols that can be adapted for its study.

Introduction: The Significance of Stereochemistry in Fatty Acyl-CoA Metabolism

Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are central to numerous cellular processes, including energy production via β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of unsaturated fatty acyl-CoAs, particularly the geometry of their double bonds (cis or trans), profoundly influences their metabolic fate and biological activity.[1][2] While the metabolism of many PUFAs is well-documented, the roles and pathways of specific geometric isomers like this compound remain an open frontier in lipid biochemistry.[3] Understanding the metabolic intricacies of such molecules could unveil novel biochemical pathways and present new targets for therapeutic intervention in metabolic diseases.[3][4]

Hypothesized Metabolic Pathways

The metabolism of this compound is presumed to occur within the mitochondrial β-oxidation pathway. However, the cis double bond at the 5th position presents a challenge to the standard enzymatic machinery. The metabolism of this isomer would likely require the action of auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the core β-oxidation spiral.

A plausible metabolic pathway, extrapolated from the known metabolism of other PUFAs, is proposed as follows:

-

Isomerization: The initial step would likely involve an isomerase to address the non-standard double bond configuration. An enzyme such as Δ³,Δ²-enoyl-CoA isomerase could potentially act on a metabolic precursor or the molecule itself to shift the double bonds.

-

Reduction: Following isomerization, a reductase, for instance, 2,4-dienoyl-CoA reductase, might be required to reduce the conjugated diene system. This NADPH-dependent enzyme is crucial in the oxidation of other PUFAs.[4][5]

-

Entry into β-oxidation: Once converted to a suitable trans-Δ²-enoyl-CoA intermediate, the molecule can enter the conventional β-oxidation pathway, undergoing hydration, dehydrogenation, and thiolytic cleavage.[5]

Below is a diagram illustrating the hypothesized metabolic processing of a generic di-unsaturated fatty acyl-CoA, which provides a framework for studying this compound.

Quantitative Data on Relevant Enzymes

While specific kinetic data for this compound is not available, the following table summarizes the kinetic parameters of key auxiliary enzymes involved in PUFA metabolism with analogous substrates. This data provides a baseline for what might be expected when studying the enzymatic processing of this compound.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |

| Acyl-CoA Dehydrogenase (VLCAD) | (2E,5E)-Tetradecadienoyl-CoA (Hypothetical) | 15.2 ± 2.1 | 5.8 ± 0.7 | - | [3] |

| Δ³,Δ²-Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | 150 | - | Rat Liver | [4] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | 5.5 | - | Human Peroxisomal | [4] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 7.2 | - | Human Peroxisomal | [4] |

Experimental Protocols

The study of this compound necessitates its synthesis and the development of robust analytical and enzymatic assays. The following protocols are adapted from established methodologies for other long-chain unsaturated fatty acyl-CoAs.

Synthesis of this compound

As this molecule is not commercially available, a chemo-enzymatic approach is proposed for its synthesis.[1][3]

Part 1: Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid

A multi-step organic synthesis would be required, likely employing techniques such as the Wittig reaction to create the double bonds with the desired stereochemistry.[3]

Part 2: Enzymatic Ligation to Coenzyme A

This method offers high specificity under mild reaction conditions.[6]

-

Materials:

-

(2E,5Z)-Tetradecadienoic acid

-

Coenzyme A trilithium salt

-

ATP

-

Magnesium chloride

-

Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver)

-

Potassium phosphate (B84403) buffer (pH 7.5)[6]

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.

-

Add the synthesized (2E,5Z)-tetradecadienoic acid, dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Initiate the reaction by adding the long-chain acyl-CoA synthetase.

-

Incubate the mixture at 37°C for 1-2 hours.

-

Monitor the formation of the product by HPLC.

-

Purify the this compound using solid-phase extraction or HPLC.[6]

-

Isolation of Acyl-CoAs from Biological Samples

This protocol is essential for studying the endogenous presence and metabolism of this compound.

-

Materials:

-

Frozen tissue (~100 mg)

-

Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)

-

2-propanol

-

Solid-Phase Extraction (SPE) column

-

Elution and wash buffers (as per manufacturer's instructions)[1]

-

-

Procedure:

-

Homogenization: Homogenize the frozen tissue in ice-cold KH₂PO₄ buffer.

-

Solvent Extraction: Add 2-propanol and continue homogenization, followed by the addition of acetonitrile to precipitate proteins.[1]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column.

-

Load the supernatant onto the column.

-

Wash the column to remove contaminants.

-

Elute the acyl-CoAs.[1]

-

-

Sample Concentration: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable buffer for analysis.[1]

-

Enzymatic Assays

The activity of enzymes involved in the metabolism of this compound can be measured using spectrophotometric or fluorometric assays.[3]

General Workflow for Enzyme Kinetics:

Assay for 2,4-Dienoyl-CoA Reductase Activity:

This assay measures the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate.[3][4]

-

Materials:

-

Enzyme source (e.g., mitochondrial fraction, purified enzyme)

-

Assay buffer: 50 mM potassium phosphate, pH 7.4, 100 µM EDTA

-

NADPH solution (10 mM)

-

Substrate: this compound (or a suitable analog like trans-2,trans-4-decadienoyl-CoA) (1 mM)

-

Spectrophotometer capable of reading at 340 nm[4]

-

-

Procedure:

-

In a cuvette, prepare a reaction mixture with assay buffer, NADPH, and the enzyme sample.

-

Pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm.[4]

-

Potential Cellular Significance and Future Directions

The efficient metabolism of PUFAs is vital for cellular energy, particularly in high-demand tissues like the heart and skeletal muscle.[4] Deficiencies in the enzymes of PUFA degradation pathways can lead to severe inherited metabolic disorders.[4] While the direct signaling roles of this compound have not been explored, PUFA metabolites are known to modulate the activity of transcription factors such as PPARs, which are key regulators of lipid metabolism and inflammation.[7]

The study of this compound represents a nascent area of lipid research. The hypothetical pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to begin to elucidate the metabolic fate and potential biological significance of this molecule. Further investigation in this area has the potential to uncover novel enzymatic functions and metabolic pathways, which could have significant implications for human health and disease.[3]

References

(2E,5Z)-Tetradecadienoyl-CoA in Mitochondrial Beta-Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) is a critical metabolic pathway for cellular energy homeostasis. Unlike their saturated counterparts, the degradation of PUFAs requires a specialized set of auxiliary enzymes to handle the unique stereochemistry of their double bonds. This technical guide provides a comprehensive overview of the mitochondrial beta-oxidation of a specific PUFA intermediate, (2E,5Z)-tetradecadienoyl-CoA. We will delve into the core metabolic pathway, the key enzymatic players, detailed experimental protocols for their characterization, and quantitative data to support further research and drug development efforts targeting fatty acid oxidation.

Introduction to Polyunsaturated Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1] While the beta-oxidation of saturated fatty acids is a straightforward four-step process, the presence of double bonds in PUFAs, often in a cis configuration, presents a challenge to the standard enzymatic machinery.[2] These "non-standard" structures require the action of auxiliary enzymes to reconfigure the double bonds, allowing the intermediates to re-enter the main beta-oxidation spiral. The efficient breakdown of PUFAs is crucial for tissues with high energy demands, such as the heart and skeletal muscle.[3][4]

This compound is a key intermediate in the degradation of C14 polyunsaturated fatty acids. Its specific arrangement of double bonds necessitates a coordinated enzymatic cascade to ensure its complete oxidation. Understanding this pathway is essential for elucidating the intricacies of lipid metabolism and its dysregulation in various disease states.

The Metabolic Pathway of this compound

The entry of a 14-carbon polyunsaturated fatty acid with a cis-Δ⁵ double bond into the mitochondrial matrix and subsequent rounds of beta-oxidation can lead to the formation of this compound. The core challenge lies in the cis-Δ⁵ double bond, which is not a substrate for the standard enoyl-CoA hydratase. The metabolic resolution of this intermediate involves the sequential action of two key auxiliary enzymes: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .

The proposed metabolic pathway is as follows:

-

Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The initial substrate, this compound, is acted upon by acyl-CoA dehydrogenase, which removes two electrons and creates a double bond at the C2 position, resulting in a (2E,4Z,7Z)-tetradienoyl-CoA intermediate. This intermediate is not a substrate for the next enzyme in the beta-oxidation spiral. Instead, Δ³,Δ²-enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.[5][6] In the context of our substrate, this enzyme would convert the (2E,5Z)-dienoyl-CoA to a (3E,5Z)-dienoyl-CoA intermediate. This intermediate then undergoes another isomerization to form (2E,4Z)-dienoyl-CoA.

-

Reduction by 2,4-Dienoyl-CoA Reductase: The resulting (2E,4Z)-dienoyl-CoA is a substrate for 2,4-dienoyl-CoA reductase. This NADPH-dependent enzyme reduces the conjugated diene to a single trans-Δ³ double bond, yielding (3E)-tetradecenoyl-CoA.[7][8] This step is crucial as it removes the problematic conjugated double bond system.

-

Second Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The product of the reductase, (3E)-tetradecenoyl-CoA, is still not a substrate for the standard beta-oxidation pathway. Therefore, Δ³,Δ²-enoyl-CoA isomerase acts again, this time converting the trans-Δ³ double bond to a trans-Δ² double bond, forming (2E)-tetradecenoyl-CoA.[5][6]

-

Re-entry into Beta-Oxidation: (2E)-Tetradecenoyl-CoA is a standard substrate for enoyl-CoA hydratase and can now proceed through the remaining steps of the beta-oxidation spiral, ultimately leading to the production of acetyl-CoA molecules.[1]

Quantitative Data

Table 1: Kinetic Parameters of Mitochondrial 2,4-Dienoyl-CoA Reductase

| Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |

| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver | 10.5 | 1.8 | [8] |

| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver | 3.2 | 2.5 | [8] |

| trans-2,trans-4-Decadienoyl-CoA | Rat Liver | ~5 | Not Reported | [8] |

Table 2: Substrate Specificity of Mammalian Δ³,Δ²-Enoyl-CoA Isomerase

| Substrate | Relative Activity (%) | Source Organism | Reference |

| cis-3-Hexenoyl-CoA | 100 | Rat Liver | [9] |

| cis-3-Octenoyl-CoA | 95 | Rat Liver | [9] |

| cis-3-Dodecenoyl-CoA | 80 | Rat Liver | [9] |

| trans-3-Hexenoyl-CoA | 60 | Rat Liver | [9] |

| trans-3-Dodecenoyl-CoA | 50 | Rat Liver | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the mitochondrial beta-oxidation of this compound.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate by monitoring the decrease in absorbance at 340 nm.

-

Reagents:

-

100 mM Potassium Phosphate (B84403) Buffer, pH 7.4

-

10 mM NADPH solution in buffer

-

1 mM 2,4-Hexadienoyl-CoA (or other suitable dienoyl-CoA substrate) in buffer

-

Purified 2,4-dienoyl-CoA reductase or mitochondrial extract

-

-

Procedure:

-

In a 1 mL cuvette, combine 850 µL of phosphate buffer, 50 µL of 10 mM NADPH, and the enzyme sample.

-

Incubate the mixture at 37°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 100 µL of 1 mM 2,4-hexadienoyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

-

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured by coupling its reaction to the subsequent hydration by enoyl-CoA hydratase and oxidation by 3-hydroxyacyl-CoA dehydrogenase, monitoring the production of NADH at 340 nm.

-

Reagents:

-

100 mM Tris-HCl Buffer, pH 8.0

-

10 mM NAD⁺ solution in buffer

-

1 mM cis-3-Hexenoyl-CoA (or other suitable substrate) in buffer

-

Purified enoyl-CoA hydratase

-

Purified 3-hydroxyacyl-CoA dehydrogenase

-

Purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract

-

-

Procedure:

-

In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of 10 mM NAD⁺, an excess of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, and the isomerase sample.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 1 mM cis-3-hexenoyl-CoA.

-

Monitor the increase in absorbance at 340 nm due to NADH formation.

-

Calculate the rate of NADH production using its molar extinction coefficient (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

-

Quantitative Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species from biological samples.[10][11][12][13]

-

Sample Preparation:

-

Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water).

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant containing the acyl-CoA esters.

-

Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different acyl-CoA species.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each acyl-CoA of interest.

-

Conclusion